

Presence of Cholecalciferol Sulfate in Human Breast Milk: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Cholecalciferol sulfate	
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Abstract

This document provides a comprehensive technical overview of the presence, quantification, and potential physiological relevance of **cholecalciferol sulfate** (Vitamin D3-S) and its metabolites in human breast milk. Historically, the existence and concentration of sulfated forms of vitamin D in breast milk have been subjects of scientific debate. However, recent advancements in analytical techniques, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), have enabled more precise detection and quantification. This paper synthesizes current quantitative data, details the experimental protocols for analysis, and explores the biological implications for infant nutrition and health.

Introduction

Vitamin D is crucial for infant bone development and overall health.[1][2][3] While it is well-established that human breast milk contains cholecalciferol (Vitamin D3) and 25-hydroxyvitamin D3 (25(OH)D3), the concentrations are often insufficient to meet the infant's daily requirements, necessitating supplementation.[4][5] For decades, it has been hypothesized that a water-soluble form, **cholecalciferol sulfate**, might represent a significant and more bioavailable source of vitamin D for the nursing infant. Early reports suggested substantial quantities of vitamin D sulfate in human milk, though these findings were later contested by studies that failed to detect its presence.[6][7] This discrepancy was largely due to limitations in



the analytical methods of the time.[8][9] Modern analytical methods have brought renewed clarity to this area of research.

Quantitative Analysis of Cholecalciferol Sulfate in Human Breast Milk

Recent studies utilizing sensitive LC-MS/MS methods have successfully quantified **cholecalciferol sulfate** and its hydroxylated metabolite in human breast milk. The data indicates that while present, their concentrations are notable, with Vitamin D3-S being distinctly abundant in breast milk compared to serum.[1]

Analyte	Concentration in Breast Milk (mean ± SD)	Concentration in Maternal Serum (mean ± SD)	Analytical Method	Reference
Vitamin D3- sulfate (VitD3-S)	6.4 ± 3.9 nmol/L	2.92 ± 0.70 nmol/L	LC-MS/MS	Reynolds et al., 2024[1]
25- hydroxyvitamin D3-sulfate (25OHD3-S)	0.47 ± 0.09 nmol/L	91 ± 19 nmol/L	LC-MS/MS	Reynolds et al., 2024[1]
Vitamin D3- sulfate (D3-S)	Detected, major sulfated form	Detected	LC-MS/MS	Gomes et al., 2016[9]
Vitamin D2- sulfate (D2-S)	Detected, major sulfated form	Detected	LC-MS/MS	Gomes et al., 2016[9]
25- hydroxyvitamin D2-sulfate (25(OH)D2-S)	Not detected	Detected	LC-MS/MS	Gomes et al., 2016[9]
25- hydroxyvitamin D3-sulfate (25(OH)D3-S)	Detected	Predominant sulfated form	LC-MS/MS	Gomes et al., 2016[9]



Table 1: Quantitative Data of Sulfated Vitamin D Metabolites in Human Breast Milk and Serum.

A noteworthy finding from Reynolds et al. (2024) is that high-dose maternal supplementation with Vitamin D3 (5000 IU/day) significantly increased serum levels of Vitamin D3 and 25OHD3, but did not significantly alter the concentrations of their sulfated counterparts in either serum or breast milk.[1] This suggests a distinct regulatory mechanism for the sulfation and secretion of these metabolites into milk.

Experimental Protocols

The accurate quantification of **cholecalciferol sulfate** and its metabolites from a complex matrix like human breast milk requires robust and sensitive analytical methods. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose. [10]

Method by Reynolds et al. (2024) for VitD3-S and 25OHD3-S in Breast Milk

This method was specifically developed to account for the increased aqueous solubility of sulfated vitamin D metabolites.[11]

- Sample Preparation:
 - Protein Precipitation: Proteins in the breast milk sample are precipitated using methanol.
 [11]
 - Solid Phase Extraction (SPE): The supernatant is then subjected to solid phase extraction to isolate and concentrate the analytes of interest.[11]
- LC-MS/MS Analysis:
 - Chromatographic Separation: The prepared sample is injected into a liquid chromatography system for the separation of VitD3-S and 25OHD3-S from other milk components.
 - Mass Spectrometry Detection: A tandem mass spectrometer is used for the detection and quantification of the target analytes.[11]



Method by Gomes et al. (2016) for Four Sulfated Vitamin D Compounds

This method allows for the simultaneous quantification of vitamins D2- and D3-sulfate (D2-S and D3-S) and 25-hydroxyvitamin D2- and D3-sulfate (25(OH)D2-S and 25(OH)D3-S).[9][12]

• Sample Preparation:

- Internal Standard Addition: Isotopically labeled analogues for each of the four sulfated compounds are added to the sample to correct for matrix effects and variations in recovery.[12]
- Extraction: The specific extraction procedure is not detailed in the abstract but would typically involve liquid-liquid extraction or solid-phase extraction to isolate the sulfated compounds.

• LC-MS/MS Analysis:

- Chromatographic Separation: An optimized separation method is employed to minimize the co-elution of analytes with endogenous matrix compounds, which can cause ion suppression or enhancement.[12]
- Ionization: The analysis is performed using electrospray ionization (ESI) in the negative ion mode, which was found to be superior for the underivatized forms of these sulfated compounds.[9][12]
- Detection: The mass spectrometer is operated in a specific mode (not detailed in the abstract) to detect and quantify the four target analytes and their corresponding internal standards.

Visualized Experimental Workflow and Biological Considerations Experimental Workflow for Cholecalciferol Sulfate Analysis





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Caption: Generalized workflow for the analysis of **cholecalciferol sulfate** in human breast milk.

Biological Role and Signaling

The biological activity of **cholecalciferol sulfate** is a critical consideration. Studies in rats have indicated that Vitamin D3-sulfate has significantly less biological activity—less than 5% of the activity of Vitamin D3 in mobilizing calcium from bone and approximately 1% of the ability to stimulate intestinal calcium transport.[7][13][14] This has led to the conclusion that vitamin D sulfate is not a potent, water-soluble form of the vitamin.[7][13]

However, the distinct abundance of VitD3-S in breast milk compared to maternal serum suggests a potential specific physiological role during lactation for the nursing infant.[1] It is hypothesized that infants may possess sulfatase enzymes capable of hydrolyzing the sulfate group, thereby releasing the active form of vitamin D. Further research is needed to elucidate the metabolic fate and physiological relevance of **cholecalciferol sulfate** in infants.



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Foundational & Exploratory





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- To cite this document: BenchChem. [Presence of Cholecalciferol Sulfate in Human Breast Milk: A Technical Whitepaper]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b196361#cholecalciferol-sulfate-presence-in-human-breast-milk]

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